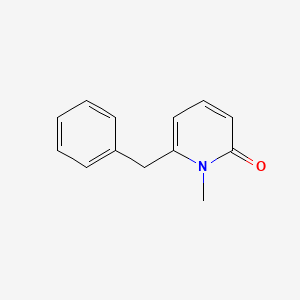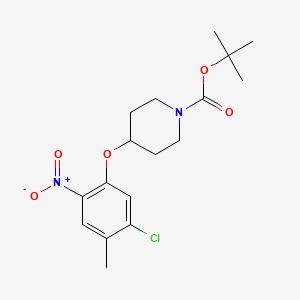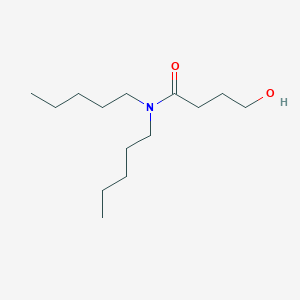![molecular formula C10H12ClF3Si B13883662 Benzene, 1-[(chloromethyl)dimethylsilyl]-4-(trifluoromethyl)-](/img/structure/B13883662.png)
Benzene, 1-[(chloromethyl)dimethylsilyl]-4-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloromethyl-dimethyl-[4-(trifluoromethyl)phenyl]silane is an organosilicon compound that features a trifluoromethyl group attached to a phenyl ring, which is further bonded to a silicon atom through a chloromethyl and dimethyl substitution
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chloromethyl-dimethyl-[4-(trifluoromethyl)phenyl]silane typically involves the reaction of chloromethyl-dimethylsilane with a trifluoromethyl-substituted phenyl compound. One common method is the use of a Grignard reagent, where the trifluoromethyl-phenyl magnesium bromide reacts with chloromethyl-dimethylsilane under anhydrous conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other organometallic coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Chloromethyl-dimethyl-[4-(trifluoromethyl)phenyl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The silicon atom can undergo oxidation to form silanols or reduction to form silanes.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling: Palladium catalysts and boron reagents under mild conditions.
Major Products
Substitution: Formation of substituted silanes.
Oxidation: Formation of silanols.
Reduction: Formation of simpler silanes.
Coupling: Formation of biaryl compounds.
Applications De Recherche Scientifique
Chloromethyl-dimethyl-[4-(trifluoromethyl)phenyl]silane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential use in drug development due to its unique structural properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials with specific properties, such as increased stability and reactivity.
Mécanisme D'action
The mechanism of action of chloromethyl-dimethyl-[4-(trifluoromethyl)phenyl]silane involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The silicon atom can form stable bonds with other elements, facilitating the formation of complex structures. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new compounds with diverse biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethylbenzene: Contains a trifluoromethyl group attached to a benzene ring.
Chloromethyl-dimethylphenylsilane: Similar structure but lacks the trifluoromethyl group.
Dimethyl-[4-(trifluoromethyl)phenyl]silane: Similar structure but lacks the chloromethyl group.
Uniqueness
Chloromethyl-dimethyl-[4-(trifluoromethyl)phenyl]silane is unique due to the presence of both the trifluoromethyl group and the chloromethyl group attached to the silicon atom. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H12ClF3Si |
|---|---|
Poids moléculaire |
252.73 g/mol |
Nom IUPAC |
chloromethyl-dimethyl-[4-(trifluoromethyl)phenyl]silane |
InChI |
InChI=1S/C10H12ClF3Si/c1-15(2,7-11)9-5-3-8(4-6-9)10(12,13)14/h3-6H,7H2,1-2H3 |
Clé InChI |
ALRFQIXEZWANDZ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CCl)C1=CC=C(C=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


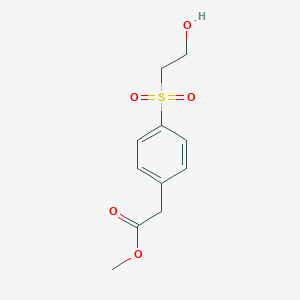
![N-tert-butyl-4-[2-(4-chlorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyrimidin-2-amine](/img/structure/B13883590.png)

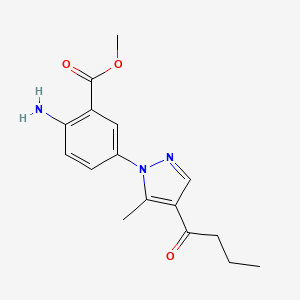
![tert-Butyl 2-[(isoquinolin-7-yl)oxy]pentanoate](/img/structure/B13883605.png)
![3-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-2-carboxylic acid](/img/structure/B13883621.png)
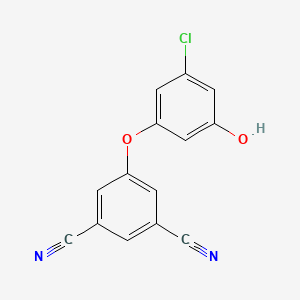
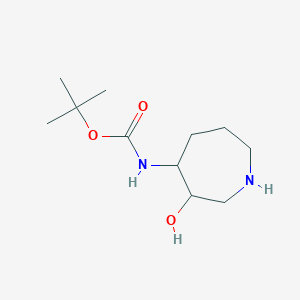

![tert-butyl N-[4-(2-cyanoacetyl)cyclohexyl]carbamate](/img/structure/B13883633.png)
![8-[2-(4-nitrophenyl)ethyl]-1,4-Dioxa-8-azaspiro[4.5]decane](/img/structure/B13883637.png)
